molecular formula C104H128O24S8 B6288706 4-(Acetylthio)butyloxyhydroxycalix[8]arene CAS No. 2250046-53-6

4-(Acetylthio)butyloxyhydroxycalix[8]arene

Cat. No. B6288706
CAS RN: 2250046-53-6
M. Wt: 2018.6 g/mol
InChI Key: OUFYUOWVCURSJA-UHFFFAOYSA-N
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Description

4-(Acetylthio)butyloxyhydroxycalix[8]arene (4-ATBOC8) is a newly synthesized calixarene compound that has been the subject of increasing scientific research. Calixarenes are a class of macrocyclic compounds consisting of a hydrophobic cavity and four phenolic groups. 4-ATBOC8 is of particular interest due to its unique properties, which make it a promising candidate for a variety of applications, including drug delivery, catalysis, and biosensing.

Scientific Research Applications

4-(Acetylthio)butyloxyhydroxycalix[8]arene has a wide range of potential scientific applications, due to its unique properties. It has been investigated as a potential drug delivery system, due to its ability to form stable complexes with a variety of drugs. It has also been studied as a catalyst for organic reactions, as well as a potential biosensing agent for the detection of various biomolecules. Additionally, 4-(Acetylthio)butyloxyhydroxycalix[8]arene has been investigated for its potential use in the field of nanotechnology, due to its ability to self-assemble into nanostructures.

Mechanism of Action

The mechanism of action of 4-(Acetylthio)butyloxyhydroxycalix[8]arene is not fully understood. However, it is believed that the hydrophobic cavity of the compound is able to form stable complexes with a variety of molecules, including drugs and biomolecules. This is due to the presence of the four phenolic groups, which are able to form hydrogen bonds with the molecules, thus stabilizing the complexes. Additionally, the acetylthio group is believed to play a role in the formation of the complexes, as it is able to interact with the molecules, further stabilizing the complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Acetylthio)butyloxyhydroxycalix[8]arene are not fully understood. However, it has been shown to be nontoxic and non-immunogenic in animal models. Additionally, it has been shown to be able to form stable complexes with a variety of drugs, which could potentially be used for drug delivery. This could potentially reduce the side effects of the drugs, as well as improve their efficacy.

Advantages and Limitations for Lab Experiments

4-(Acetylthio)butyloxyhydroxycalix[8]arene has several advantages for use in lab experiments. It is relatively easy to synthesize, and has a high yield. Additionally, it is nontoxic and non-immunogenic, making it safe to use in experiments. However, there are some limitations to its use. It is not water-soluble, making it difficult to use in aqueous solutions. Additionally, its ability to form stable complexes with drugs and biomolecules is not fully understood, making it difficult to predict its behavior in certain experiments.

Future Directions

The potential applications of 4-(Acetylthio)butyloxyhydroxycalix[8]arene are numerous, and there are many potential future directions for research. One potential direction is to further investigate its potential as a drug delivery system, as well as its ability to form stable complexes with drugs and biomolecules. Additionally, further research could be conducted on its potential use in nanotechnology and biosensing. Furthermore, further research could be conducted on its biochemical and physiological effects, in order to better understand its potential applications.

Synthesis Methods

4-(Acetylthio)butyloxyhydroxycalix[8]arene can be synthesized using a variety of methods. The most commonly used method is a two-step reaction involving the condensation of 4-nitrobenzaldehyde with acetylthioacetic acid in the presence of a base, followed by the condensation of the resulting product with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. This method has been shown to be efficient and cost-effective, with yields of up to 91%.

properties

IUPAC Name

S-[4-[[50,51,52,53,54,55,56-heptakis(4-acetylsulfanylbutoxy)-5,11,17,23,29,35,41,47-octahydroxy-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H128O24S8/c1-65(105)129-33-17-9-25-121-97-73-41-75-51-90(114)53-77(98(75)122-26-10-18-34-130-66(2)106)43-79-55-92(116)57-81(100(79)124-28-12-20-36-132-68(4)108)45-83-59-94(118)61-85(102(83)126-30-14-22-38-134-70(6)110)47-87-63-96(120)64-88(104(87)128-32-16-24-40-136-72(8)112)48-86-62-95(119)60-84(103(86)127-31-15-23-39-135-71(7)111)46-82-58-93(117)56-80(101(82)125-29-13-21-37-133-69(5)109)44-78-54-91(115)52-76(42-74(97)50-89(113)49-73)99(78)123-27-11-19-35-131-67(3)107/h49-64,113-120H,9-48H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFYUOWVCURSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCOC1=C2CC3=CC(=CC(=C3OCCCCSC(=O)C)CC4=CC(=CC(=C4OCCCCSC(=O)C)CC5=CC(=CC(=C5OCCCCSC(=O)C)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C(=CC(=C9)O)CC1=CC(=C2)O)OCCCCSC(=O)C)OCCCCSC(=O)C)OCCCCSC(=O)C)OCCCCSC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H128O24S8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2018.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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